4-methyl-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]aniline
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Overview
Description
4-METHYL-N-[1-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)CYCLOPENTYL]ANILINE is a complex organic compound that features a tetrazole ring, a cyclopentyl group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-[1-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)CYCLOPENTYL]ANILINE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the click chemistry approach to tetrazoles, which involves the reaction of azides with alkynes under copper-catalyzed conditions. The cyclopentyl group can be introduced through a cyclization reaction, and the aniline moiety is typically added via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors for the cyclization steps and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-[1-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)CYCLOPENTYL]ANILINE can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce various amines.
Scientific Research Applications
4-METHYL-N-[1-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)CYCLOPENTYL]ANILINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-METHYL-N-[1-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)CYCLOPENTYL]ANILINE involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific sites and modulate biological pathways. This interaction can lead to various effects, depending on the target and the context of the study.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities.
Imidazole Derivatives: Known for their broad range of chemical and biological properties.
Pyrazole Derivatives: Used in various pharmaceutical applications.
Uniqueness
4-METHYL-N-[1-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)CYCLOPENTYL]ANILINE is unique due to its combination of a tetrazole ring, cyclopentyl group, and aniline moiety
Properties
Molecular Formula |
C19H21N5 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-methyl-N-[1-(1-phenyltetrazol-5-yl)cyclopentyl]aniline |
InChI |
InChI=1S/C19H21N5/c1-15-9-11-16(12-10-15)20-19(13-5-6-14-19)18-21-22-23-24(18)17-7-3-2-4-8-17/h2-4,7-12,20H,5-6,13-14H2,1H3 |
InChI Key |
HFDQKOIFDUPLDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2(CCCC2)C3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
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